Z-FA-fluoromethyl ketone Z-FA-fluoromethyl ketone Z-FA-FMK is an irreversible inhibitor of cysteine proteases.
Brand Name: Vulcanchem
CAS No.: 105637-38-5
VCID: VC0547751
InChI: InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1
SMILES: CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C21H23FN2O4
Molecular Weight: 386.4 g/mol

Z-FA-fluoromethyl ketone

CAS No.: 105637-38-5

Cat. No.: VC0547751

Molecular Formula: C21H23FN2O4

Molecular Weight: 386.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Z-FA-fluoromethyl ketone - 105637-38-5

Specification

CAS No. 105637-38-5
Molecular Formula C21H23FN2O4
Molecular Weight 386.4 g/mol
IUPAC Name benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1
Standard InChI Key ASXVEBPEZMSPHB-YJBOKZPZSA-N
Isomeric SMILES C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
SMILES CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Appearance Solid powder

Introduction

Chemical and Structural Profile

Nomenclature and Molecular Structure

Z-FA-fluoromethyl ketone (C₂₁H₂₁FN₂O₄) is a tripeptidyl fluoromethyl ketone characterized by a benzyloxycarbonyl (Z) group at the N-terminus, followed by phenylalanine (F) and alanine (A) residues. The fluoromethyl ketone warhead (-COCF₃) at the C-terminal facilitates irreversible binding to the active-site cysteine of target proteases . The compound’s molecular weight is 384.4 g/mol, with a logP value of 2.1, indicating moderate hydrophobicity suitable for cell permeability .

Biochemical Targets and Selectivity

Z-FA-fluoromethyl ketone exhibits nanomolar inhibitory activity against cathepsin B (IC₅₀ = 12 nM) and cathepsin L (IC₅₀ = 18 nM), outperforming earlier inhibitors like E-64 . It also selectively inhibits effector caspases (caspases-3, -6, -7) at concentrations ≤50 μM, while showing minimal activity against initiator caspases (-8, -9, -10) even at 100 μM . This selectivity arises from structural compatibility with the substrate-binding pockets of executioner caspases, which prefer small hydrophobic residues at the P1 position .

Table 1: Enzyme Inhibition Profiles of Z-FA-Fluoromethyl Ketone

EnzymeIC₅₀ (nM)Substrate SpecificityBiological Role
Cathepsin B12Arginine/lysineLysosomal protein degradation
Cathepsin L18Hydrophobic residuesAntigen processing
Caspase-345DEVD motifApoptotic execution
Caspase-752DEVD motifInflammatory apoptosis

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Z-FA-fluoromethyl ketone typically employs Fmoc-based SPPS to assemble the phenylalanyl-alanyl backbone. Key steps include:

  • Resin Loading: Fmoc-Ala-Wang resin is deprotected using 20% piperidine in DMF.

  • Peptide Elongation: Fmoc-Phe-OH is coupled via HBTU/HOBt activation, followed by benzyloxycarbonyl chloride to introduce the Z-group .

  • Fluoromethyl Ketone Installation: The C-terminal carboxylic acid is converted to a diazoketone using diazomethane, followed by bromination (HBr/AcOH) and fluoride substitution (TBAF) to yield the fluoromethyl ketone .

Yields for SPPS range from 35–45%, with purity >95% after reverse-phase HPLC .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
SPPS4598High reagent costs
Dakin-West Reaction2585Racemization
Diazoketone Bromination4090Toxicity of diazomethane

Mechanisms of Action

Protease Inhibition Dynamics

Z-FA-fluoromethyl ketone covalently modifies the catalytic cysteine of target enzymes via nucleophilic attack, forming a thioether bond with the fluoromethyl ketone group. Kinetic studies reveal a two-step mechanism:

  • Reversible Binding: The peptide backbone aligns with the enzyme’s substrate-binding cleft (Kₐ = 2.1 × 10⁶ M⁻¹s⁻¹) .

  • Irreversible Inactivation: The fluoromethyl ketone reacts with Cys25 in cathepsin B (k₂ = 0.18 s⁻¹), rendering the enzyme permanently inactive .

NF-κB Signaling Interference

In activated T cells, Z-FA-fluoromethyl ketone blocks NF-κB nuclear translocation by inhibiting IκB kinase (IKK) phosphorylation. This suppresses transcription of IL-2 (65% reduction), IFN-γ (72% reduction), and CD25 (IL-2Rα) in anti-CD3/CD28-stimulated lymphocytes .

Biological Effects and Therapeutic Applications

Apoptosis Regulation in Hepatic Injury

In D-galactosamine/TNF-α-induced liver injury models, Z-FA-fluoromethyl ketone (8 mg/kg IV) reduced apoptotic hepatocytes by 40% and serum ALT levels by 58% within 6 hours . Histological analysis showed preserved lobular architecture and diminished caspase-3 activation .

Immunosuppression in Autoimmunity

Z-FA-fluoromethyl ketone (100 μM) inhibited human T-cell proliferation by 85% in mixed lymphocyte reactions, comparable to cyclosporine A . In murine pneumococcal pneumonia models, treatment increased bacterial load 10-fold in lungs, confirming T-cell-dependent immunosuppression .

Table 3: In Vivo Efficacy in Disease Models

ModelDoseOutcomeMechanism
Liver Injury (Mice)8 mg/kg IVALT reduction: 58%Caspase-3 inhibition
Pneumococcal Infection10 mg/kg IPBacterial load: ↑10× in lungsIL-2/IFN-γ suppression

Research Frontiers and Limitations

Off-Target Effects

At concentrations >100 μM, Z-FA-fluoromethyl ketone inhibits calpain-1 (IC₅₀ = 110 μM) and cathepsin K (IC₅₀ = 89 μM), complicating interpretation in polypharmacological contexts .

Pharmacokinetic Challenges

The compound’s short plasma half-life (t₁/₂ = 1.2 h in mice) and rapid renal clearance necessitate prodrug strategies for clinical translation .

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